

Assessing the Vascular Selectivity of Las 30538 in Comparison to Other Dihydropyridines

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Compound of Interest

Compound Name: **Las 30538**

Cat. No.: **B1674515**

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For researchers and professionals in drug development, understanding the vascular selectivity of calcium channel blockers is paramount for predicting their therapeutic efficacy and safety profile. This guide provides a comparative assessment of **Las 30538**, a dihydropyridine calcium channel blocker, relative to other well-established dihydropyridines such as nifedipine, amlodipine, and felodipine. The comparison is based on available experimental data, with a focus on quantitative measures of vascular versus cardiac effects.

Executive Summary

Las 30538 demonstrates potent vasorelaxant effects with evidence of vascular selectivity, showing less cardiodepression compared to the non-dihydropyridine verapamil. While direct comparative studies of **Las 30538** against other dihydropyridines are limited, this guide consolidates available data to provide an objective assessment. The vascular selectivity of dihydropyridines is typically quantified by the ratio of their inhibitory effects on vascular smooth muscle versus cardiac muscle. Higher ratios indicate greater vascular selectivity and a potentially more favorable safety profile, with less risk of negative cardiac inotropic and chronotropic effects.

Data Presentation

The following tables summarize the available quantitative data on the vascular and cardiac effects of **Las 30538** and other dihydropyridines from various experimental studies. It is important to note that the data for **Las 30538** and the other dihydropyridines are from separate

studies, which may have employed different experimental protocols. Therefore, direct comparison of absolute values should be made with caution.

Table 1: In Vitro and In Vivo Data for **Las 30538**

Parameter	Value	Species	Experimental Model
IC50 (Vasorelaxation)	40 nM	Rat	Perfused hindlimbs (contracted with 80 mM K+)[1]
ED30 (Blood Pressure)	11 mg/kg (p.o.)	Rat (SHR)	Conscious spontaneously hypertensive rats[1]
ED50 (Vasoconstriction Inhibition)	4 mg/kg (p.o.)	Rat	Pithed rats (B-HT 933 induced)[1]
ED50 (Vasoconstriction Inhibition)	1.3 mg/kg (i.v.)	Rat	Pithed rats (Bay K8644 induced)[1]
Cardiodepression	Less than verapamil	Guinea-pig, Rabbit	Isolated heart preparations[1]

Table 2: Comparative In Vitro Vascular Selectivity of Dihydropyridines

This table presents the half-maximal inhibitory concentrations (IC50) for vascular smooth muscle and cardiac muscle, and the resulting vascular selectivity ratio (Cardiac IC50 / Vascular IC50).

Dihydropyridine	Vascular IC50 (nM)	Cardiac IC50 (nM)	Vascular Selectivity Ratio	Species/Tissue
Lercanidipine	0.5	127	254	Human Arteria Mammaria / Right Atrial Trabeculae
Amlodipine	0.8	48	60	Human Arteria Mammaria / Right Atrial Trabeculae
Nifedipine	5.9	3.5	0.6	Human Arteria Mammaria / Right Atrial Trabeculae
Felodipine	-5	>10,000	>100	Rat Portal Vein / Papillary Muscle
Isradipine	-1	~100	~100	Various
Nicardipine	~10	~1000*	~100	Various

Note: Values for felodipine, isradipine, and nicardipine are approximate and collated from various sources for comparative purposes. The vascular selectivity for felodipine has been reported to be greater than 100.

Experimental Protocols

The assessment of vascular selectivity of dihydropyridines typically involves in vitro and in vivo experimental models.

In Vitro Assessment of Vascular and Cardiac Effects

A common method to determine vascular selectivity is to compare the inhibitory concentration (IC50) of a compound on vascular smooth muscle contraction with its IC50 on cardiac muscle contraction in isolated tissue bath experiments.

1. Vascular Smooth Muscle Preparation:

- Tissue: Rings of arteries, such as rat tail artery, rabbit aorta, or human internal mammary artery, are dissected and mounted in an organ bath.
- Contraction Induction: The arterial rings are contracted by adding a depolarizing agent, typically a high concentration of potassium chloride (e.g., 80 mM KCl), which opens voltage-gated L-type calcium channels and induces calcium influx and contraction.
- Drug Application: The dihydropyridine is added in increasing concentrations to the organ bath, and the relaxation of the pre-contracted arterial ring is measured isometrically.
- Data Analysis: A concentration-response curve is generated, and the IC₅₀ value (the concentration of the drug that causes 50% relaxation) is calculated.

2. Cardiac Muscle Preparation:

- Tissue: Preparations of cardiac muscle, such as guinea pig papillary muscle or human atrial trabeculae, are mounted in an organ bath.
- Stimulation: The cardiac muscle is electrically stimulated to elicit regular contractions.
- Drug Application: The dihydropyridine is added in increasing concentrations.
- Data Analysis: The negative inotropic effect (reduction in the force of contraction) is measured. A concentration-response curve is plotted to determine the IC₅₀ value for the negative inotropic effect.

3. Calculation of Vascular Selectivity Ratio:

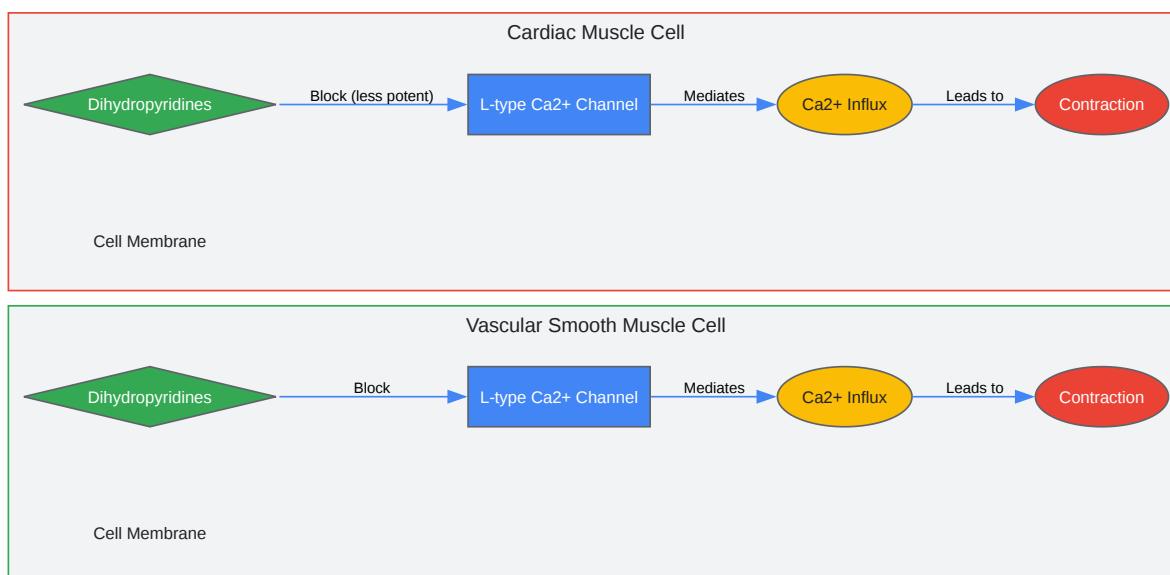
- The vascular selectivity is expressed as the ratio of the IC₅₀ for the cardiac effect to the IC₅₀ for the vascular effect (Cardiac IC₅₀ / Vascular IC₅₀). A higher ratio indicates greater selectivity for vascular smooth muscle.

In Vivo Assessment of Cardiovascular Effects

In vivo studies in animal models, such as spontaneously hypertensive rats (SHR), are used to assess the effects of dihydropyridines on blood pressure and heart rate.

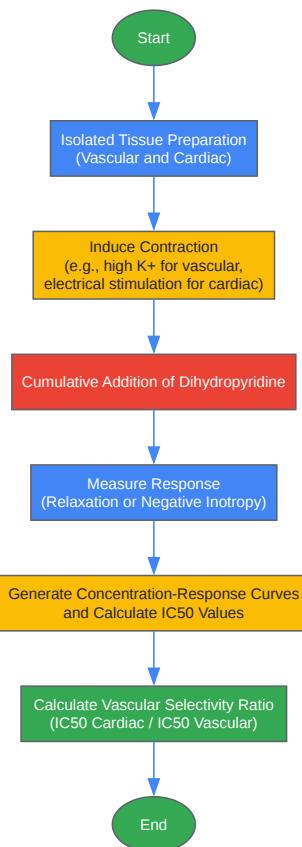
- Animal Model: Conscious or anesthetized animals are used. In some protocols, autonomic blockade is induced to eliminate reflex tachycardia.
- Drug Administration: The drug is administered intravenously (i.v.) or orally (p.o.).
- Measurements: Arterial blood pressure and heart rate are continuously monitored.
- Data Analysis: The dose-response relationship for the reduction in blood pressure (e.g., ED₃₀, the dose causing a 30% reduction) and any changes in heart rate are determined. A lack of significant change in heart rate at doses that effectively lower blood pressure is indicative of vascular selectivity.

Mandatory Visualization



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Caption: Dihydropyridine Signaling Pathway



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Caption: Experimental Workflow for In Vitro Vascular Selectivity Assessment

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References

- 1. Cardiovascular effects of LAS 30538, a new vascular selective Ca(2+)-channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
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